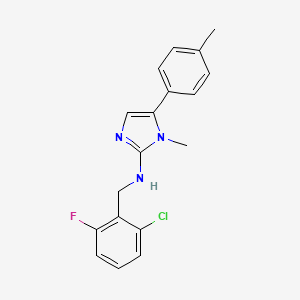
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a complex organic compound characterized by the presence of a chlorinated and fluorinated benzyl group, a methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves multiple steps. One common route includes the reaction of 2-chloro-6-fluorobenzyl bromide with 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated and fluorinated benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzyl group, while oxidation can lead to the formation of ketones or carboxylic acids.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-fluorobenzyl)-N-(4-methylphenyl)benzenesulfonamide
- Ethyl 4-({N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Uniqueness
N-(2-chloro-6-fluorobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClFN3 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine |
InChI |
InChI=1S/C18H17ClFN3/c1-12-6-8-13(9-7-12)17-11-22-18(23(17)2)21-10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,22) |
InChI Key |
QQTRLGFVPIADFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565254.png)
![3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565256.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11565257.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11565259.png)
![[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11565261.png)
![3-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide](/img/structure/B11565266.png)
![N-(4-ethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11565268.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565292.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11565298.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565300.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11565302.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11565303.png)
![(4Z)-2-[4-(decyloxy)phenyl]-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11565305.png)
![2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione](/img/structure/B11565307.png)
